molecular formula C13H18O2 B14810800 1-Cyclopropoxy-2-isopropoxy-3-methylbenzene

1-Cyclopropoxy-2-isopropoxy-3-methylbenzene

Cat. No.: B14810800
M. Wt: 206.28 g/mol
InChI Key: MFZJUBYEYNAKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropoxy-2-isopropoxy-3-methylbenzene is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of a benzene ring substituted with cyclopropoxy, isopropoxy, and methyl groups. It is a derivative of benzene, making it part of the aromatic hydrocarbons family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-isopropoxy-3-methylbenzene can be achieved through various organic reactions. One common method involves the electrophilic aromatic substitution of benzene derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process typically requires stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-2-isopropoxy-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

1-Cyclopropoxy-2-isopropoxy-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2-isopropoxy-3-methylbenzene involves its interaction with various molecular targets. The presence of the cyclopropoxy and isopropoxy groups can influence its reactivity and interaction with enzymes and receptors. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

  • 1-Cyclopropoxy-2-methoxy-3-methylbenzene
  • 1-Isopropoxy-2-cyclopropoxy-3-methylbenzene
  • 1-Cyclopropoxy-2-isopropoxy-4-methylbenzene

Uniqueness: 1-Cyclopropoxy-2-isopropoxy-3-methylbenzene is unique due to the specific arrangement of its substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-cyclopropyloxy-3-methyl-2-propan-2-yloxybenzene

InChI

InChI=1S/C13H18O2/c1-9(2)14-13-10(3)5-4-6-12(13)15-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3

InChI Key

MFZJUBYEYNAKBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2CC2)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.